Diethyl allylmalonate
Overview
Description
Mechanism of Action
Target of Action
Diethyl allylmalonate is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and flavors and fragrances compounds
Biochemical Pathways
This compound is involved in the synthesis of vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents . These compounds, once synthesized, can participate in various biochemical pathways. For example, vitamins B1 and B6 are essential for energy metabolism and neurotransmitter synthesis, respectively.
Result of Action
The primary result of the action of this compound is the production of other compounds through chemical synthesis. These compounds, such as vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents, can have various molecular and cellular effects depending on their specific mechanisms of action .
Action Environment
The action of this compound, as a chemical intermediate, is heavily influenced by the conditions of the chemical reaction in which it is used, including factors such as temperature, pH, and the presence of other chemicals. These factors can influence the yield and purity of the synthesized compounds. In terms of stability, this compound is a combustible liquid and should be stored in cool, dry conditions in well-sealed containers .
Preparation Methods
Diethyl allylmalonate is typically synthesized by reacting diethyl malonate with allyl bromide. The reaction is carried out under a nitrogen atmosphere in the presence of anhydrous potassium carbonate and acetonitrile as the solvent. The reaction mixture is heated to 80°C for 24 hours, followed by filtration and concentration to yield this compound as a colorless liquid .
Industrial production methods may involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Diethyl allylmalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the allyl group.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common reagents used in these reactions include potassium carbonate, acetonitrile, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl allylmalonate is an important intermediate in the synthesis of:
Vitamins: It is used in the production of vitamins B1 and B6.
Pharmaceuticals: It serves as a precursor for barbiturates and non-steroidal anti-inflammatory agents.
Agrochemicals: It is utilized in the synthesis of various agrochemicals.
Flavors and Fragrances: It is a key component in the production of certain flavors and fragrances.
Comparison with Similar Compounds
Diethyl allylmalonate can be compared with other similar compounds such as:
Diethyl malonate: Lacks the allyl group, making it less reactive in certain substitution reactions.
Diethyl diallylmalonate: Contains two allyl groups, offering different reactivity and applications.
Diethyl butylmalonate: Has a butyl group instead of an allyl group, leading to different chemical properties and uses
This compound is unique due to its specific reactivity profile, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
diethyl 2-prop-2-enylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWAYKGILJJNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883787 | |
Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-80-1 | |
Record name | Diethyl allylmalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2049-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl allylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl allylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl allylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl allylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL ALLYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ETZ38HUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions diethyl allylmalonate participates in?
A1: this compound is often used in [4+2] cycloaddition reactions with cyclopentadienes, yielding bicyclic compounds like diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates []. It can also participate in radical addition reactions with per(poly)fluoroalkyl iodides in the presence of a chromium chloride/iron catalyst system to produce per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives [].
Q2: Can this compound be used to synthesize other valuable compounds?
A2: Yes, this compound serves as a precursor for various compounds. For instance, it can be alkylated with iodomethane-d3 and further manipulated to synthesize deuterium-labeled methylmalonic acid and propionic acid, specifically methyl-d3-malonic acid and propionic-3,3,3-d3 acid []. It can also be reacted with anhydrous sodium ethoxide and subsequently hydrolyzed and decarboxylated to yield 4-pentenoic acid, a compound used in food flavorings [].
Q3: Are there any applications of this compound derivatives in materials science?
A3: Yes, research indicates that chlorinated derivatives of diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates, synthesized from this compound, show promise as plasticizers for poly(vinyl chloride) (PVC) polymers []. Additionally, a β-diketone-functionalized polyhedral oligomeric silsesquioxane (POSS) dendrimer, synthesized using this compound, was used to create hybrid luminescent complexes with lanthanide ions. These complexes, when incorporated into a polymethyl methacrylate (PMMA) matrix, formed nanoparticles that imparted luminescent properties to the PMMA material [].
Q4: Has this compound been used to modify polymers?
A4: Yes, this compound has been successfully utilized in the functionalization of atactic polypropylene. This process, initiated by dicumyl peroxide, incorporates the allyl group of this compound into the polymer backbone [].
Q5: What spectroscopic data is available for characterizing this compound?
A5: While the provided abstracts lack specific spectroscopic details, this compound is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's structure, functional groups, and molecular weight. For instance, 4-pentenoic acid, synthesized from this compound, was confirmed using MS, IR, and 1H NMR [].
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